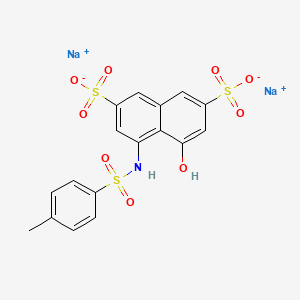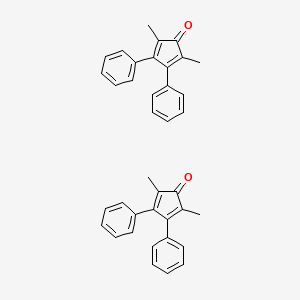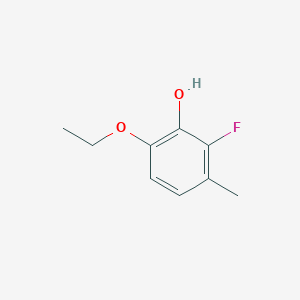
1,3-Benzenedicarboxylic acid, 5-(2-propynyloxy)-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarboxylic acid, 5-(2-propynyloxy)-, dimethyl ester is a chemical compound with the molecular formula C13H12O5 It is a derivative of benzenedicarboxylic acid and is characterized by the presence of a propynyloxy group attached to the benzene ring
準備方法
The synthesis of 1,3-Benzenedicarboxylic acid, 5-(2-propynyloxy)-, dimethyl ester typically involves the esterification of 1,3-benzenedicarboxylic acid with methanol in the presence of a catalyst. The propynyloxy group is introduced through a subsequent reaction with propargyl alcohol. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the esterification process .
化学反応の分析
1,3-Benzenedicarboxylic acid, 5-(2-propynyloxy)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The propynyloxy group can undergo substitution reactions with nucleophiles.
Click Reactions: Copper-catalyzed click reactions are commonly used to generate 1,2,3-triazole linked derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like copper sulfate for click reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,3-Benzenedicarboxylic acid, 5-(2-propynyloxy)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-(2-propynyloxy)-, dimethyl ester involves its interaction with molecular targets through its functional groups. The propynyloxy group can participate in click reactions, forming stable triazole rings that can bind to specific targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with biological molecules and pathways .
類似化合物との比較
1,3-Benzenedicarboxylic acid, 5-(2-propynyloxy)-, dimethyl ester can be compared with other similar compounds such as:
1,3-Benzenedicarboxylic acid, 4-(2-propynyloxy)-, dimethyl ester: This compound has a similar structure but with the propynyloxy group attached at a different position on the benzene ring.
1,3-Benzenedicarboxylic acid, dimethyl ester: Lacks the propynyloxy group, making it less reactive in click reactions.
1,2,3-Triazole derivatives: These compounds share the triazole ring structure formed through click reactions but differ in their substituents and overall structure.
The uniqueness of this compound lies in its ability to undergo click reactions efficiently, making it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
859857-53-7 |
|---|---|
分子式 |
C13H12O5 |
分子量 |
248.23 g/mol |
IUPAC名 |
dimethyl 5-prop-2-ynoxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H12O5/c1-4-5-18-11-7-9(12(14)16-2)6-10(8-11)13(15)17-3/h1,6-8H,5H2,2-3H3 |
InChIキー |
RIIIHRKDGUOQJF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=C1)OCC#C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis-](/img/structure/B12335216.png)






![[4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12335237.png)


![(2R)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid](/img/structure/B12335252.png)
![(SP-4-2)-Platinum(1+), (2-bromo-5-fluoropyridine-kappaN)(9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato-kappaN1,kappaN12)(6-methyl-3-pyridinol-kappaN1)-, hexafluorophosphate(1-)](/img/structure/B12335279.png)

